molecular formula C16H22N6O8S B056899 n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine CAS No. 70333-82-3

n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine

Cat. No. B056899
CAS RN: 70333-82-3
M. Wt: 458.4 g/mol
InChI Key: MMNYGKPAZBIRKN-DWVDDHQFSA-N
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Description

N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine (CHEBI:21457) is an N-(adenosin-N6-ylcarbonyl)threonine in which the adenosine ring is carrying a 2-methylthio substituent . It is a modified nucleoside located at the position adjacent to the 3’-end of the anti-codon of Bacillus subtilis tRNA .


Synthesis Analysis

The synthesis of a protected form of the hypermodified nucleoside, N-[(9-beta-D-ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine, (ms2t6A) has been reported . The hypermodified nucleoside was subsequently elaborated to the protected nucleoside phosphophoramidite using a protecting group strategy compatible with standard RNA oligonucleotide chemistry . The naturally occurring modified nucleoside, N-[(9-beta-D-ribofuranosylpurin-6-yl)-N-methylcarbamoyl]-L-threonine (mt6A), and the corresponding glycine analog mg6A were synthesized from N6-methyl-2’,3’,5’-tri-O-acetyladenosine and the appropriately blocked isocyanates derived from threonine and glycine .


Molecular Structure Analysis

The molecular structure of N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine is complex, with a ribofuranosyl ring attached to a 2-methylthiopurin-6-yl group, which is further carbamoylated with threonine . More detailed structural analysis may be found in specific research articles .


Chemical Reactions Analysis

The chemical reactions involving N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine are complex and involve several steps. The synthesis of the hypermodified nucleoside involves the use of a protecting group strategy compatible with standard RNA oligonucleotide chemistry . The phosphoramidite reagent was then used to synthesize the 17-nucleotide RNA hairpin having the sequence of the anticodon stem-loop (ASL) domain of human tRNA (Lys,3), the primer for HIV-1 reverse transcriptase .

Scientific Research Applications

Future Directions

The future directions of research on N-[(9-beta-D-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine could include further investigation into its synthesis, structure, and function, as well as its role in biological processes such as protein synthesis. This could lead to a better understanding of its mechanism of action and potential applications .

properties

IUPAC Name

(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O8S/c1-5(24)7(14(27)28)18-15(29)19-11-8-12(21-16(20-11)31-2)22(4-17-8)13-10(26)9(25)6(3-23)30-13/h4-7,9-10,13,23-26H,3H2,1-2H3,(H,27,28)(H2,18,19,20,21,29)/t5-,6-,7+,9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYGKPAZBIRKN-DWVDDHQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990541
Record name N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine

CAS RN

70333-82-3
Record name 2-Methylthio-N6-threonylcarbamoyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70333-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((9-beta-D-Ribofuranosyl-2-methylthiopurine-6-yl)carbamoyl)threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070333823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Hydroxy{[2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-yl]amino}methylidene)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 2
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 3
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 4
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 5
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine
Reactant of Route 6
n-[(9-beta-d-Ribofuranosyl-2-methylthiopurin-6-yl)carbamoyl]threonine

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